molecular formula C8H12N2O2 B13527884 5-Amino-3-(2-tetrahydropyranyl)isoxazole

5-Amino-3-(2-tetrahydropyranyl)isoxazole

Cat. No.: B13527884
M. Wt: 168.19 g/mol
InChI Key: RXZWSKPTYFDXGN-UHFFFAOYSA-N
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Description

3-(oxan-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features an oxane ring fused to an oxazole ring with an amine group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxan-2-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an oxane derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-(oxan-2-yl)-1,2-oxazol-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(oxan-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce saturated oxazole derivatives.

Scientific Research Applications

3-(oxan-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(oxan-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Mangiferin: A xanthone derivative with a similar oxane ring structure.

    Phenolic Antioxidants: Compounds with hydroxyl groups attached to aromatic rings, sharing some structural similarities.

Uniqueness

3-(oxan-2-yl)-1,2-oxazol-5-amine is unique due to its fused oxane-oxazole structure, which imparts distinct chemical and biological properties not found in other similar compounds.

This article provides a comprehensive overview of 3-(oxan-2-yl)-1,2-oxazol-5-amine, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(oxan-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H12N2O2/c9-8-5-6(10-12-8)7-3-1-2-4-11-7/h5,7H,1-4,9H2

InChI Key

RXZWSKPTYFDXGN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=NOC(=C2)N

Origin of Product

United States

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